molecular formula C29H31N3O2S B4291945 4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE

4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE

Cat. No.: B4291945
M. Wt: 485.6 g/mol
InChI Key: RNZLKFZEGSNIIP-UHFFFAOYSA-N
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Description

4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phthalazinyl group linked to a benzamide moiety, with a 3,5-di-tert-butyl-4-hydroxyphenylthio substituent. The compound’s structure suggests potential antioxidant and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Synthesis of 3,5-di-tert-butyl-4-hydroxyphenylthio compound: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxyphenyl with a suitable thiolating agent under controlled conditions to introduce the thio group.

    Formation of phthalazin-1-yl intermediate: The phthalazin-1-yl group is synthesized through a series of reactions involving phthalic anhydride and hydrazine, followed by functional group modifications.

    Coupling reaction: The final step involves coupling the 3,5-di-tert-butyl-4-hydroxyphenylthio compound with the phthalazin-1-yl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the 3,5-di-tert-butyl-4-hydroxyphenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Compounds with new substituents replacing the thio group.

Scientific Research Applications

4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group in the 3,5-di-tert-butyl-4-hydroxyphenyl moiety can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.

    Cell Signaling Modulation: It can modulate cell signaling pathways, leading to potential anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties and used in similar applications.

    3,5-di-tert-butyl-4-hydroxyphenylpropionic acid: Another antioxidant compound with applications in pharmaceuticals and materials science.

    3,5-di-tert-butyl-4-hydroxyanisole: Used as an antioxidant in food and cosmetics.

Uniqueness

4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE is unique due to its combined structural features, which confer both antioxidant and potential therapeutic properties. Its phthalazinyl and benzamide moieties provide additional functional versatility compared to similar compounds.

Properties

IUPAC Name

4-[4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylphthalazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2S/c1-28(2,3)22-15-19(16-23(25(22)33)29(4,5)6)35-27-21-10-8-7-9-20(21)24(31-32-27)17-11-13-18(14-12-17)26(30)34/h7-16,33H,1-6H3,(H2,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZLKFZEGSNIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE
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4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE
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4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE
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4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE
Reactant of Route 5
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4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE
Reactant of Route 6
4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)BENZAMIDE

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